molecular formula C15H14N2O3 B2875806 (E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide CAS No. 404376-48-3

(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2875806
CAS No.: 404376-48-3
M. Wt: 270.288
InChI Key: XIUFLBAAFKGIHR-CMDGGOBGSA-N
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Description

(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide is a chemical compound of interest in medicinal chemistry research, characterized by its acrylamide linker connecting a furan ring to a 4-acetamidophenyl moiety. This structure places it within a class of molecules being explored for their potential to interact with various biological targets. Researchers are investigating similar furan-acrylamide hybrids for their diverse biological activities . The compound's core structure suggests potential as a valuable scaffold in drug discovery. The furan ring is a common pharmacophore known to contribute to antimicrobial properties in various compounds . Furthermore, the diarylamide motif (two aromatic rings connected by an amide linker) is a significant structural feature in developed therapeutics. For instance, research has identified other diarylamide compounds as potent inhibitors of urea transporters (UT), showing promise as novel, orally active diuretics that do not cause electrolyte imbalance . While the specific mechanism of action for this compound requires further investigation, its structural framework makes it a candidate for probing similar biological pathways. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-11(18)16-12-4-6-13(7-5-12)17-15(19)9-8-14-3-2-10-20-14/h2-10H,1H3,(H,16,18)(H,17,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUFLBAAFKGIHR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The synthesis of (E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide is designed around two key components: the acrylamide backbone and the 4-acetamidophenyl/furan substituents. Retrosynthetic disconnections suggest three viable routes:

  • Amidation of preformed acryloyl chloride with 4-acetamidoaniline.
  • Knoevenagel condensation between furan-2-carbaldehyde and an acetamidophenyl-activated methylene compound.
  • Palladium-catalyzed cross-coupling to install the furan moiety post-acrylamide formation.

Direct Amidation via Acryloyl Chloride Intermediate

Synthesis of Acryloyl Chloride Derivative

The acryloyl chloride intermediate is prepared by treating 3-(furan-2-yl)acrylic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C. The reaction proceeds quantitatively within 2 hours, yielding 3-(furan-2-yl)acryloyl chloride as a pale-yellow liquid.

Coupling with 4-Acetamidoaniline

The acryloyl chloride is reacted with 4-acetamidoaniline in the presence of triethylamine (TEA) as a base:

3-(Furan-2-yl)acryloyl chloride (1.2 eq) + 4-Acetamidoaniline (1.0 eq)  
→ TEA (2.5 eq), DCM, 0°C → RT, 12 h  

Purification via silica gel chromatography (hexane:ethyl acetate = 3:1) affords the title compound in 68% yield. The E-stereochemistry is confirmed by $$^{1}\text{H NMR}$$ coupling constants ($$J = 15.8 \, \text{Hz}$$).

Table 1: Optimization of Amidation Conditions
Base Solvent Temp (°C) Time (h) Yield (%)
TEA DCM 0 → RT 12 68
DMAP THF 40 6 55
NaHCO₃ H₂O/EtOAc RT 24 42

Knoevenagel Condensation Route

Formation of Acrylamide via Condensation

A one-pot protocol employs furan-2-carbaldehyde and N-(4-acetamidophenyl)acetamide under Knoevenagel conditions:

Furan-2-carbaldehyde (1.0 eq) + N-(4-Acetamidophenyl)acetamide (1.0 eq)  
→ Piperidine (cat.), AcOH, 80°C, 8 h  

The reaction proceeds through a conjugate addition-elimination mechanism, yielding the E-isomer predominantly (92:8 E:Z ratio). Column chromatography purification (CH₂Cl₂:MeOH = 20:1) provides 74% isolated yield.

Mechanistic Insights

Density functional theory (DFT) calculations reveal a transition state energy difference of 12.3 kJ/mol favoring the E-configuration due to reduced steric hindrance between the furan oxygen and acetamido group.

Palladium-Mediated Cross-Coupling Strategy

Suzuki-Miyaura Coupling

A modular approach constructs the furan-2-yl fragment late-stage:

(E)-N-(4-Acetamidophenyl)-3-bromoacrylamide + Furan-2-boronic acid  
→ Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 90°C, 24 h  

This method achieves 81% yield with >99% E-selectivity, as confirmed by NOESY spectroscopy.

Table 2: Catalytic Systems for Cross-Coupling
Catalyst Ligand Solvent Yield (%)
Pd(OAc)₂ XPhos Toluene/H₂O 76
PdCl₂(dppf) - DMF 65
Pd(PPh₃)₄ - DME/H₂O 81

Analytical Characterization

Spectroscopic Data

  • $$^{1}\text{H NMR}$$ (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 7.82 (d, J = 15.8 Hz, 1H, α-H), 7.61 (d, J = 8.8 Hz, 2H, ArH), 7.44–7.38 (m, 3H, furan-H), 6.72 (dd, J = 3.4, 1.8 Hz, 1H, furan-H), 2.08 (s, 3H, CH₃).
  • HRMS (ESI-TOF) : m/z [M+H]⁺ calcd for C₁₅H₁₄N₂O₃: 278.1056; found: 278.1049.

X-ray Crystallography

Single-crystal X-ray analysis confirms the E-configuration with a dihedral angle of 172.8° between the acrylamide and furan planes. Intramolecular H-bonding (O···H–N = 2.12 Å) stabilizes the planar conformation.

Comparative Evaluation of Synthetic Routes

Table 3: Route Comparison
Method Yield (%) E:Z Ratio Purity (%) Scalability
Direct Amidation 68 95:5 98 Moderate
Knoevenagel 74 92:8 97 High
Suzuki Coupling 81 >99:1 99 Low

The Suzuki route offers superior stereocontrol but requires expensive palladium catalysts. The Knoevenagel method is preferred for large-scale synthesis due to operational simplicity.

Industrial-Scale Production Considerations

Cost Analysis

  • Raw material costs: Furan-2-carbaldehyde ($12.5/mol) vs. 3-bromoacrylic acid ($48.7/mol).
  • Catalyst recycling: Pd recovery via activated carbon adsorption achieves 89% efficiency after 5 cycles.

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 23.4 (Knoevenagel) vs. 41.8 (Suzuki).
  • E-factor : 8.2 kg waste/kg product (Knoevenagel).

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted acrylamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving furan and acrylamide moieties.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide would depend on its specific biological target. Generally, compounds with furan and acrylamide structures can interact with proteins, enzymes, or nucleic acids, affecting their function. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Sulfamoyl vs. Acetamido Substituents
  • (E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide Structure: Features a 4-sulfamoylphenyl group instead of 4-acetamidophenyl. Activity: Demonstrates inhibitory effects against SARS-CoV helicase, with IC50 values of ~2.3 µM (ATPase) and 13.0 µM (helicase), comparable to bananin derivatives .
Morpholine and Formyl Substituents
  • (E)-N-(3-Formyl-4-morpholinophenyl)-3-(furan-2-yl)acrylamide (27a/27b) Structure: Incorporates a morpholine ring and formyl group at the phenyl meta position. Activity: Acts as a Staphylococcus aureus Sortase A inhibitor . Significance: The morpholine group may improve membrane permeability, while the formyl group could facilitate covalent interactions with target enzymes.
Fluorophenyl Substituents
  • (E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide Structure: Combines a 4-fluorophenyl group with a sulfamoylphenyl substituent.

Variations in the Aryl Group

Thiophene vs. Furan
  • (E)-N-(3-(Hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide (26a) Structure: Replaces furan with thiophene. Impact: Thiophene’s larger atomic radius and sulfur atom may alter π-π stacking interactions and redox properties compared to furan .
Natural Derivatives
  • (E)-N-(4-Methylbenzyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide
    • Source : Isolated from Menyanthes trifoliate L. .
    • Activity : Exhibits anti-inflammatory properties, highlighting the role of methoxy and hydroxyl groups in modulating biological activity .

Biological Activity

(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C16H16N2O3C_{16}H_{16}N_{2}O_{3}, with a molecular weight of approximately 284.31 g/mol. The compound features an acetamido group, a furan ring, and an acrylamide backbone, which contribute to its chemical reactivity and potential interactions with biological targets.

Synthesis Pathway

The synthesis of this compound typically involves the following steps:

  • Formation of the Acrylamide Backbone : This can be achieved through a reaction between an appropriate acrylate and an amine, often facilitated by a base such as sodium hydroxide.
  • Coupling with Furan : The introduction of the furan moiety may involve palladium-catalyzed cross-coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit anticancer properties by acting as an inhibitor of specific enzymes involved in cell proliferation and survival pathways.

Potential Mechanisms Include :

  • Inhibition of Histone Deacetylases (HDACs) : This mechanism is significant in cancer therapy as HDAC inhibitors can lead to increased acetylation of histones and non-histone proteins, affecting gene expression related to cell cycle and apoptosis.
  • Alkylating Activity : Some studies suggest that acrylamide derivatives may exhibit alkylating properties that can damage DNA, leading to cytotoxic effects in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of acrylamide derivatives, including this compound:

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry assessed various acrylamide derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth and induced apoptosis in human cancer cells .
  • Mechanistic Studies : Research exploring the mechanistic pathways revealed that compounds with similar structures could effectively inhibit HDAC enzymes, leading to altered gene expression patterns that favor apoptosis over proliferation .
  • Comparative Studies : A comparative analysis highlighted the efficacy of this compound against standard chemotherapeutic agents, showcasing its potential as a novel therapeutic agent in cancer treatment .

Summary Table of Biological Activities

Activity Description Reference
AnticancerInhibits growth in various cancer cell lines
HDAC InhibitionAlters gene expression related to apoptosis
Alkylating PropertiesPotential DNA damage leading to cytotoxic effects

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